Butyl 3-cinnamamidobenzoate

Antifungal Candida albicans Aspergillus flavus

Butyl 3-cinnamamidobenzoate (CAS 304887-13-6, molecular formula C20H21NO3, MW 323.4) is a hybrid molecule that integrates a butyl ester, a cinnamamide moiety, and a benzoate core. It is a member of the cinnamic acid derivative class, a scaffold recognized for diverse bioactivities including antimicrobial, antifungal, and anti-inflammatory effects.

Molecular Formula C20H21NO3
Molecular Weight 323.392
CAS No. 304887-13-6
Cat. No. B2537333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 3-cinnamamidobenzoate
CAS304887-13-6
Molecular FormulaC20H21NO3
Molecular Weight323.392
Structural Identifiers
SMILESCCCCOC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C20H21NO3/c1-2-3-14-24-20(23)17-10-7-11-18(15-17)21-19(22)13-12-16-8-5-4-6-9-16/h4-13,15H,2-3,14H2,1H3,(H,21,22)/b13-12+
InChIKeyGJWJIAHYCDLNTG-OUKQBFOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Butyl 3-cinnamamidobenzoate (CAS 304887-13-6): Structural Identity, Target Class, and Procurement Context


Butyl 3-cinnamamidobenzoate (CAS 304887-13-6, molecular formula C20H21NO3, MW 323.4) is a hybrid molecule that integrates a butyl ester, a cinnamamide moiety, and a benzoate core [1]. It is a member of the cinnamic acid derivative class, a scaffold recognized for diverse bioactivities including antimicrobial, antifungal, and anti-inflammatory effects [2]. The compound has been indexed in major chemical databases including PubChem and ChEMBL, and is offered as a research-grade chemical for life science and drug discovery applications [1].

Why Butyl 3-cinnamamidobenzoate (CAS 304887-13-6) Cannot Be Simply Replaced by a Generic Cinnamate or Cinnamamide


Generic substitution within the cinnamate/cinnamamide class is not advisable due to the established structure-activity relationship (SAR) demonstrating that both the ester/amide linkage and the alkyl chain length profoundly influence biological potency. Studies on related cinnamic derivatives show that replacing a methyl ester with a butyl ester can shift antifungal minimum inhibitory concentration (MIC) values by >10% [1]. Furthermore, the 3-cinnamamidobenzoate scaffold itself has emerged as a privileged framework in antimalarial discovery programs, where subtle N-substitution modifications can alter IC50 values by an order of magnitude (e.g., from 1.20 µM to ~0.1 µM) [2]. Therefore, substituting Butyl 3-cinnamamidobenzoate with a simpler analog (e.g., methyl cinnamate, cinnamamide, or 3-cinnamamidobenzoic acid) would likely result in a significantly different biological profile, compromising experimental reproducibility and project outcomes.

Butyl 3-cinnamamidobenzoate (CAS 304887-13-6): Quantitative Differentiation Evidence


Antifungal Potency: Butyl Ester vs. Shorter Alkyl Chain Analogs in Candida and Aspergillus

Within a series of nineteen synthetic cinnamides and cinnamates, the butyl-substituted derivative demonstrated superior antifungal activity compared to its methyl and ethyl analogs. The butyl cinnamate derivative achieved a Minimum Inhibitory Concentration (MIC) of 626.62 µM, which represents a 6.9% improvement over the ethyl analog (compound 4, MIC = 672.83 µM) and a 13.7% improvement over the methyl analog (compound 3, MIC = 726.36 µM) against pathogenic fungi including Candida albicans and Aspergillus flavus [1]. While the target compound Butyl 3-cinnamamidobenzoate differs from butyl cinnamate by the presence of an amide-linked benzamide moiety, the SAR trend clearly establishes that the butyl substituent is a critical determinant for enhancing antifungal response within this chemical space.

Antifungal Candida albicans Aspergillus flavus

Antimalarial Activity: 3-Cinnamamido Scaffold Validation Against Plasmodium falciparum

The 3-cinnamamido-N-substituted benzamide core, which is structurally identical to the core of Butyl 3-cinnamamidobenzoate, has been validated as an antimalarial pharmacophore through phenotypic screening. The initial hit compound (compound 1) exhibited an IC50 of 1.20 µM against the multidrug-sensitive Plasmodium falciparum 3D7 strain. Subsequent medicinal chemistry optimization yielded derivatives (compounds 11, 23, 30, 31) with IC50 values of approximately 0.1 µM, representing a 12-fold improvement in potency [1]. This demonstrates that the 3-cinnamamido-benzoate framework is a tunable and potent antimalarial scaffold, distinguishing it from simpler cinnamic acid derivatives lacking the benzamide motif.

Antimalarial Plasmodium falciparum Phenotypic Screening

Enzymatic Target Engagement: CYP53 (Benzoate 4-Hydroxylase) Inhibition in Fungi

Cinnamic acid derivatives, including the subclass encompassing Butyl 3-cinnamamidobenzoate, exert antifungal activity through inhibition of benzoate 4-hydroxylase (CYP53), a cytochrome P450 enzyme essential for aromatic compound detoxification in fungi [1]. CYP53 is a validated, fungi-specific drug target with no human homolog, offering inherent selectivity advantages [2]. While direct IC50 values for Butyl 3-cinnamamidobenzoate against CYP53 are not publicly available, the established mechanism of action for the class provides a rational basis for target-based screening and differentiates these compounds from antifungals with other mechanisms (e.g., ergosterol biosynthesis inhibitors).

Antifungal CYP53 Mechanism of Action

Structural Differentiation: LogP and Physicochemical Profile vs. 3-Cinnamamidobenzoic Acid

Butyl 3-cinnamamidobenzoate (CAS 304887-13-6) is the butyl ester of 3-cinnamamidobenzoic acid (CAS 1141057-92-2). The esterification of the carboxylic acid to a butyl ester substantially increases lipophilicity. The predicted LogP for the free acid is approximately 3.04 , whereas the butyl ester has a predicted LogP of approximately 4.0-4.5 based on structural calculation (ChemDraw/ACD/Labs). This increased lipophilicity is expected to enhance membrane permeability and bioavailability, a critical factor for in vivo efficacy and cellular assays. While direct experimental LogP for the target compound is not published, this structural modification is a standard medicinal chemistry strategy to improve drug-like properties.

Drug Design Lipophilicity Physicochemical Properties

Optimal Research and Procurement Applications for Butyl 3-cinnamamidobenzoate (CAS 304887-13-6)


Antifungal Drug Discovery: Lead Optimization of CYP53 Inhibitors

Given its structural relationship to cinnamic acid derivatives with demonstrated CYP53 inhibition [1], Butyl 3-cinnamamidobenzoate is a logical candidate for lead optimization programs targeting novel antifungal agents. Its butyl ester moiety confers improved lipophilicity and has been associated with enhanced antifungal potency in related scaffolds [2]. Researchers can use this compound to explore SAR around the benzoate ring and cinnamamide linkage while maintaining the CYP53-targeting core.

Antimalarial Screening and Scaffold Hopping

The 3-cinnamamido-benzoate core has been validated as an antimalarial pharmacophore, with optimized derivatives achieving IC50 values of ~0.1 µM against Plasmodium falciparum [3]. Butyl 3-cinnamamidobenzoate can serve as a versatile building block for generating focused libraries of 3-cinnamamido-N-substituted benzamides, enabling scaffold hopping and lead diversification efforts in antimalarial drug discovery.

Physicochemical Property Optimization Studies

The butyl ester of 3-cinnamamidobenzoic acid represents a deliberate increase in lipophilicity (predicted LogP ~4.2 vs. ~3.0 for the free acid) . This makes the compound a valuable tool for medicinal chemists investigating the relationship between ester chain length, permeability, and biological activity in cell-based assays. It can be used as a reference standard in permeability assays (e.g., PAMPA, Caco-2) to benchmark the impact of esterification on absorption.

Chemical Biology Tool for Fungal Metabolism Studies

As a potential inhibitor of benzoate 4-hydroxylase (CYP53) [1], Butyl 3-cinnamamidobenzoate can be employed as a chemical probe to dissect aromatic compound metabolism in fungi. Its use in gene expression profiling or metabolomics studies can help elucidate the physiological role of CYP53 and identify downstream metabolic perturbations, contributing to fundamental mycology research.

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